molecular formula C30H48O4 B217769 3,22-Dihydroxyolean-12-en-29-oic acid CAS No. 100897-87-8

3,22-Dihydroxyolean-12-en-29-oic acid

Cat. No. B217769
CAS RN: 100897-87-8
M. Wt: 472.7 g/mol
InChI Key: JTBGJQZJEYVBJZ-NRTDWLMYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,22-Dihydroxyolean-12-en-29-oic acid is a natural triterpenoid compound that is found in various plants, including the roots of the Chinese herb, Glycyrrhiza uralensis. It has been the subject of extensive scientific research due to its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of 3,22-Dihydroxyolean-12-en-29-oic acid is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. The compound has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,22-Dihydroxyolean-12-en-29-oic acid are diverse. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Additionally, the compound has been shown to modulate glucose and lipid metabolism, which may have implications for the treatment of diabetes and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,22-Dihydroxyolean-12-en-29-oic acid in lab experiments is its natural origin, which may make it more biocompatible and less toxic than synthetic compounds. Additionally, the compound has been extensively studied, and its mechanism of action and potential therapeutic properties are well-established. However, one limitation of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are many potential future directions for the study of 3,22-Dihydroxyolean-12-en-29-oic acid. One direction is the development of more efficient and cost-effective synthesis methods to increase the yield of the compound. Another direction is the exploration of the compound's potential to treat other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the compound's potential to modulate the gut microbiome and its implications for human health warrant further investigation.
Conclusion
In conclusion, 3,22-Dihydroxyolean-12-en-29-oic acid is a natural triterpenoid compound that has been extensively studied for its potential therapeutic properties. Its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, as well as its potential to treat liver diseases, diabetes, and cardiovascular diseases, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3,22-Dihydroxyolean-12-en-29-oic acid involves the extraction of the compound from plants, such as Glycyrrhiza uralensis, or the chemical synthesis of the compound from other triterpenoids. The chemical synthesis involves the use of various reagents and catalysts to convert the starting material into the desired compound. The yield of the synthesis method can vary depending on the starting material and the reaction conditions.

Scientific Research Applications

3,22-Dihydroxyolean-12-en-29-oic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has also been studied for its potential to treat liver diseases, diabetes, and cardiovascular diseases.

properties

CAS RN

100897-87-8

Product Name

3,22-Dihydroxyolean-12-en-29-oic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26?,27+,28-,29+,30+/m0/s1

InChI Key

JTBGJQZJEYVBJZ-NRTDWLMYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

synonyms

(4S,4aR,6aS,6aS,6bR,8aS,10S,12aS,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,1 2a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen e-2-carboxylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.